Cas no 5411-16-5 (2-(2-methoxyphenyl)propan-1-amine hydrochloride)

2-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine derivative with a methoxy-substituted phenyl group, offering utility as a building block in organic synthesis and pharmaceutical research. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. Its structural features, including the methoxy group and amine functionality, make it a versatile intermediate for the development of bioactive compounds, particularly in the synthesis of adrenergic or dopaminergic ligands. The compound’s defined stereochemistry (if applicable) further supports its use in enantioselective synthesis. Suitable for controlled reactions, it is commonly employed in medicinal chemistry and pharmacological studies, where precise molecular modifications are critical.
2-(2-methoxyphenyl)propan-1-amine hydrochloride structure
5411-16-5 structure
Product name:2-(2-methoxyphenyl)propan-1-amine hydrochloride
CAS No:5411-16-5
MF:C10H15NO.HCl
MW:201.69314
MDL:MFCD01708063
CID:939765
PubChem ID:3029811

2-(2-methoxyphenyl)propan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxyphenyl)propan-1-amine
    • 2-(2-methoxyphenyl)propan-1-amine,hydrochloride
    • AC1MHOM0
    • LS-103582
    • NIOSH
    • NSC10928
    • NSC-10928
    • SH8124300
    • 2-(2-methoxyphenyl)propan-1-amine hydrochloride
    • o-Methoxy-beta-methylphenethylamine hydrochloride
    • 5411-16-5
    • EN300-24804437
    • Phenethylamine, o-methoxy-beta-methyl-, hydrochloride
    • beta-o-Methoxyphenyl-n-propylamine hydrochloride
    • DTXSID80388691
    • NIOSH/SH8124300
    • SH81243000
    • MDL: MFCD01708063
    • Inchi: InChI=1S/C10H15NO.ClH/c1-8(7-11)9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H
    • InChI Key: RRYYPVOYDDPYNX-UHFFFAOYSA-N
    • SMILES: CC(CN)C1=CC=CC=C1OC.Cl

Computed Properties

  • Exact Mass: 165.11545
  • Monoisotopic Mass: 201.092
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.988
  • Boiling Point: 260.7°C at 760 mmHg
  • Flash Point: 109.4°C
  • Refractive Index: 1.517
  • PSA: 35.25
  • LogP: 3.25970

2-(2-methoxyphenyl)propan-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24804437-0.25g
2-(2-methoxyphenyl)propan-1-amine hydrochloride
5411-16-5 95%
0.25g
$252.0 2024-06-19
Enamine
EN300-24804437-5.0g
2-(2-methoxyphenyl)propan-1-amine hydrochloride
5411-16-5 95%
5.0g
$1695.0 2024-06-19
Enamine
EN300-24804437-0.05g
2-(2-methoxyphenyl)propan-1-amine hydrochloride
5411-16-5 95%
0.05g
$118.0 2024-06-19
Enamine
EN300-24804437-1.0g
2-(2-methoxyphenyl)propan-1-amine hydrochloride
5411-16-5 95%
1.0g
$584.0 2024-06-19
Enamine
EN300-24804437-10g
2-(2-methoxyphenyl)propan-1-amine hydrochloride
5411-16-5 95%
10g
$2516.0 2023-09-15
Enamine
EN300-24804437-5g
2-(2-methoxyphenyl)propan-1-amine hydrochloride
5411-16-5 95%
5g
$1695.0 2023-09-15
1PlusChem
1P0283IZ-10g
2-(2-methoxyphenyl)propan-1-amine hydrochloride
5411-16-5 95%
10g
$3172.00 2024-04-30
1PlusChem
1P0283IZ-1g
2-(2-methoxyphenyl)propan-1-amine hydrochloride
5411-16-5 95%
1g
$784.00 2024-04-30
Aaron
AR0283RB-250mg
2-(2-methoxyphenyl)propan-1-amine hydrochloride
5411-16-5 95%
250mg
$248.00 2025-02-15
Aaron
AR0283RB-500mg
2-(2-methoxyphenyl)propan-1-amine hydrochloride
5411-16-5 95%
500mg
$452.00 2025-02-15

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